molecular formula C8H7BrO4S B2504035 [(3-Bromophenyl)sulfonyl]acetic acid CAS No. 3937-93-7

[(3-Bromophenyl)sulfonyl]acetic acid

Cat. No.: B2504035
CAS No.: 3937-93-7
M. Wt: 279.1
InChI Key: PXONNCWYTKBDGW-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)sulfonyl]acetic acid is an organic compound with the molecular formula C₈H₇BrO₄S and a molecular weight of 279.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfonyl group and an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through a process similar to the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it has some impact at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)sulfonyl]acetic acid typically involves the sulfonylation of 3-bromophenylacetic acid. One common method includes the reaction of 3-bromophenylacetic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale sulfonylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)sulfonyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

[(3-Bromophenyl)sulfonyl]acetic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)sulfonyl]acetic acid
  • [(2-Bromophenyl)sulfonyl]acetic acid
  • [(3-Chlorophenyl)sulfonyl]acetic acid

Uniqueness

[(3-Bromophenyl)sulfonyl]acetic acid is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the sulfonyl group also enhances its electrophilic properties, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(3-bromophenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXONNCWYTKBDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-93-7
Record name 2-(3-bromobenzenesulfonyl)acetic acid
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